4,6-Dichloro-3-(4-methoxyphenyl)pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-3-(4-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)11-9(12)6-10(13)14-15-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPVFZXKXRTQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510292 | |
| Record name | 4,6-Dichloro-3-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80591-50-0 | |
| Record name | 4,6-Dichloro-3-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dichloro 3 4 Methoxyphenyl Pyridazine and Its Precursors/analogues
Established Synthetic Routes to Dihalogenated Pyridazine (B1198779) Cores
The dihalogenated pyridazine framework is a crucial intermediate in the synthesis of a wide array of functionalized pyridazine derivatives. The two primary approaches to constructing this core involve the conversion of dihydroxypyridazine precursors and direct chlorination of pyridazinone systems.
Synthesis from 3,6-Dihydroxypyridazine Precursors
A common and effective method for the preparation of 3,6-dichloropyridazine (B152260) involves the treatment of 3,6-dihydroxypyridazine with a chlorinating agent. google.com Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. The reaction is typically carried out in a suitable solvent, such as chloroform, at elevated temperatures. google.com The use of phosphorus pentachloride (PCl₅) is also a viable option for this conversion. google.com The general reaction scheme involves the conversion of the hydroxyl groups to chloro groups, yielding the desired 3,6-dichloropyridazine.
A patent describes a method for synthesizing 3,6-dichloropyridazine by reacting 3,6-dihydroxypyridazine with phosphorus oxychloride in a solvent at temperatures ranging from 0-80 °C. google.com This method is highlighted for its use of readily available materials, moderate reaction conditions, and high product purity. google.com
| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 50-65 | 72-86 | google.com |
| 3,6-Dihydroxypyridazine | PCl₅ | - | 125 | - | google.com |
Chlorination Strategies for Pyridazine Derivatization
Direct chlorination of pyridazinone precursors is another key strategy for obtaining chlorinated pyridazines. google.comnih.gov This approach is particularly useful for introducing chlorine atoms at specific positions on the pyridazine ring. For instance, 6-methyl-3(2H)-pyridazinone can be chlorinated to yield 3-chloro-6-methyl pyridazine. google.com This reaction can be facilitated by various chlorinating agents, including triphosgene, phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅), often in the presence of a catalyst like tetramethylammonium (B1211777) chloride. google.com
The choice of chlorinating agent and reaction conditions can influence the outcome and efficiency of the chlorination process. For example, the reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride leads to the corresponding 3-chloropyridazine (B74176) derivative. nih.gov
| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Product | Reference |
| 6-Methyl-3(2H)-pyridazinone | Triphosgene | Tetramethylammonium chloride | 135-150 | 3-Chloro-6-methyl pyridazine | google.com |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | - | Reflux | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | nih.gov |
Strategies for Introducing the 4-Methoxyphenyl (B3050149) Moiety
Once the dihalogenated pyridazine core is synthesized, the next critical step is the introduction of the 4-methoxyphenyl group. This can be achieved through several modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and condensation/cyclization reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aryl halides and arylboronic acids. researchgate.netnih.gov This reaction is highly efficient for introducing the 4-methoxyphenyl moiety onto a dichloropyridazine ring. rsc.orgresearchgate.net The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system like a mixture of toluene, ethanol, and water. rsc.orgresearchgate.net
The site-selectivity of the Suzuki-Miyaura coupling on unsymmetrical dichloropyridazines can be influenced by the substituents on the pyridazine ring and the choice of ligand. nih.govrsc.org For instance, in 4-substituted-3,6-dichloropyridazines, the reaction often occurs predominantly at the C6 position. rsc.org However, by carefully selecting the palladium catalyst and ligands, it is possible to control the regioselectivity of the coupling reaction. nih.gov A study on the Suzuki-Miyaura cross-coupling of 4,6-dichloropyrimidine (B16783) with p-methoxyphenylboronic acid demonstrated good yields using a Pd(PPh₃)₄ catalyst. researchgate.net
| Dihalopyridazine | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Chloro-6-(4-methoxyphenyl)pyrimidine | - | researchgate.net |
| 3,6-Dichloropyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3-Aryl-6-chloropyridazine | - | rsc.org |
Nucleophilic Aromatic Substitution of Halogenated Pyridazines
Nucleophilic aromatic substitution (SNAᵣ) is another fundamental strategy for functionalizing halogenated pyridazines. nih.gov In this reaction, a nucleophile displaces a halide ion on the electron-deficient pyridazine ring. masterorganicchemistry.comyoutube.com The reactivity of the halogen atoms towards nucleophilic displacement is enhanced by the presence of the electron-withdrawing nitrogen atoms in the pyridazine ring. dur.ac.uk
For the synthesis of 4,6-dichloro-3-(4-methoxyphenyl)pyridazine, a potential, though less direct, route could involve the nucleophilic substitution of a halogen on a precursor pyridazine with a 4-methoxyphenyl nucleophile or a precursor thereof. The feasibility and regioselectivity of such a reaction would depend on the specific substrate and reaction conditions. Generally, halogens at positions activated by the ring nitrogens are more susceptible to nucleophilic attack. youtube.com Research has shown that in reactions of chlorinated pyridazines with nucleophiles like hydrazine (B178648), the chlorine atom is displaced. researchgate.net
Condensation and Cyclization Reactions Utilizing 4-Methoxybenzaldehyde (B44291) Derivatives
The pyridazine ring itself can be constructed through condensation and cyclization reactions. researchgate.net This approach offers a convergent synthesis where the 4-methoxyphenyl moiety is incorporated from the beginning. One strategy involves the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. chemtube3d.com
A relevant example is the synthesis of pyridazine derivatives starting from biomass-derived compounds. For instance, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one can be synthesized from guaiacol (B22219) and succinic anhydride, which involves a Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. nih.gov Although this example leads to a pyridazinone, subsequent chlorination could potentially yield the desired dichlorinated product. While direct synthesis of this compound via a one-pot condensation with a 4-methoxybenzaldehyde derivative is less commonly reported, the principle of constructing the pyridazine ring with the desired aryl substituent already in place is a valid synthetic strategy.
Advanced Synthetic Techniques and Reaction Optimization
The pursuit of efficient and selective synthetic methods has led to the adoption of advanced technologies and strategic approaches in the preparation of substituted pyridazines.
Microwave-Enhanced Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. The application of microwave irradiation has been particularly effective in the synthesis of various pyridazine derivatives. For instance, a general and selective microwave-mediated synthesis of 5-methyl-pyridazin-3-amines has been developed starting from methyl-dichloropyridazines. figshare.com This method provides the desired products in good yields in a regioselective manner. figshare.com
While a specific microwave-enhanced protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, the principles of microwave-assisted Suzuki-Miyaura cross-coupling reactions are well-established and can be applied by analogy. researchgate.net Such protocols typically involve the use of a palladium catalyst and a suitable base in a solvent system that efficiently absorbs microwave energy, leading to rapid heating and significantly reduced reaction times compared to conventional heating methods. The optimization of these reactions often involves screening of catalysts, bases, solvents, and temperature to achieve the desired outcome.
Versatile Methods for Introducing Diverse Substituents at Pyridazine Positions
The functionalization of the pyridazine core at its various positions is crucial for the development of new derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most versatile methods for introducing aryl and heteroaryl substituents onto the pyridazine ring. researchgate.net
The regioselectivity of these reactions on di- or tri-substituted pyridazines is a key consideration. For instance, in the case of 3,5-dichloropyridazine, Suzuki-Miyaura coupling with 2-fluoro-5-bromo-3-pyridine boronic acid using a palladium catalyst results in the major product being substituted at the C-3 position. rsc.org The reactivity of the different positions on the pyridazine ring (C-3, C-4, C-6) is influenced by electronic and steric factors of the existing substituents. Generally, for many dihalopyridazines, the chlorine atom at the C-6 position is more susceptible to nucleophilic substitution and cross-coupling reactions compared to the one at C-3. However, the presence of directing groups can alter this selectivity.
Synthesis of Key Intermediates and Functional Group Interconversions Relevant to this compound
The synthesis of the target compound relies on the availability of key functionalized pyridazine intermediates.
Preparation of 4,6-Dichloropyridazine-3-carboxylic Acid and its Esters
A crucial precursor for the synthesis of 3-substituted-4,6-dichloropyridazines is 4,6-dichloropyridazine-3-carboxylic acid and its corresponding esters. The synthesis of methyl 4,6-dichloropyridazine-3-carboxylate has been reported, providing a key building block for further derivatization. This ester can then be hydrolyzed to the corresponding carboxylic acid, which can be a versatile intermediate for various transformations. A review on the synthetic pathways to pyrido[3,4-c]pyridazines describes the conversion of a 4,6-dichloropyridazine-3-carboxylate derivative via regioselective nucleophilic substitution at the 4-position, highlighting the utility of this intermediate. researchgate.net
Functionalization at Pyridazine Ring Positions (C-3, C-4, C-6)
The ability to selectively introduce substituents at the C-3, C-4, and C-6 positions of the pyridazine ring is of paramount importance for creating a diverse range of analogues.
Functionalization at C-3: The introduction of the 4-methoxyphenyl group at the C-3 position of a 4,6-dichloropyridazine scaffold is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would likely involve the reaction of a 3-halo-4,6-dichloropyridazine (e.g., 3-bromo-4,6-dichloropyridazine) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The choice of the halogen at the C-3 position (bromo or iodo) can influence the reactivity in the cross-coupling reaction, with the order of reactivity generally being I > Br > Cl.
Functionalization at C-4 and C-6: The chlorine atoms at the C-4 and C-6 positions of the target molecule are themselves reactive sites for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. These positions can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of substituents. The relative reactivity of the C-4 and C-6 positions can be influenced by the nature of the substituent at the C-3 position and the reaction conditions. For instance, in 4-substituted 3,6-dichloropyridazines, Suzuki-Miyaura coupling reactions often occur predominantly at the C-6 position. rsc.org
Below is a table summarizing the types of reactions used for functionalization at different positions of the pyridazine ring.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C-3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| C-4 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups |
| C-6 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| C-6 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups |
Computational Chemistry and in Silico Investigations of 4,6 Dichloro 3 4 Methoxyphenyl Pyridazine and Analogues
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying relatively large organic molecules like 4,6-dichloro-3-(4-methoxyphenyl)pyridazine. DFT calculations can predict a wide range of molecular properties, from optimized geometries to vibrational and electronic spectra.
Optimization of Geometrical Configurations.
The first step in a typical DFT study is the optimization of the molecule's geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Dichloropyridazine Analogue
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | N-N | ~1.33 Å |
| Bond Length | C-C (pyridazine) | ~1.39 - 1.41 Å |
| Bond Length | C-N (pyridazine) | ~1.32 - 1.34 Å |
| Bond Angle | Cl-C-C | ~118° - 122° |
| Dihedral Angle | Phenyl-Pyridazine | Variable, influences conjugation |
Note: This data is representative of typical values for dichloropyridazine derivatives and is for illustrative purposes.
Prediction of Vibrational and Electronic Spectra.
Once the geometry is optimized, DFT calculations can be used to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields a set of vibrational frequencies, each corresponding to a specific mode of atomic motion (e.g., stretching, bending). These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net
Theoretical UV-Visible spectra are typically calculated using Time-Dependent DFT (TD-DFT). This method provides information about the electronic transitions between molecular orbitals. For a molecule like this compound, the electronic spectrum is expected to show π→π* transitions, characteristic of aromatic and heteroaromatic systems. researchgate.net The position and intensity of these absorption bands are influenced by the extent of conjugation between the pyridazine (B1198779) and methoxyphenyl rings.
Frontier Molecular Orbital (FMO) Analysis.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is likely to be distributed over the electron-deficient dichloropyridazine ring. The specific energy values of the HOMO and LUMO are critical for predicting the molecule's behavior in chemical reactions.
Analysis of Energy Gap (ΔE) as a Predictor of Reactivity and Electronic Properties.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net
The HOMO-LUMO gap also influences the electronic and optical properties of the molecule. A smaller gap generally corresponds to a red-shift (longer wavelength) in the UV-Visible absorption spectrum.
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Dichloropyridazine Analogue
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 6.5 |
Note: These values are representative for similar heterocyclic compounds and serve as an illustration.
Molecular Electrostatic Potential (MEP) Mapping.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. bhu.ac.in
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. researchgate.net
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic interaction. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atoms bonded to the electronegative chlorine atoms, highlighting them as possible sites for nucleophilic attack. The MEP map provides a clear, intuitive picture of the molecule's reactivity and intermolecular interaction patterns.
Elucidation of Charge Density Distribution and Sites of Chemical Reactivity
The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov
In pyridazine derivatives, the MESP surface typically reveals regions of negative potential (red and yellow) concentrated around electronegative atoms like nitrogen and chlorine. These areas are electron-rich and represent likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are generally found around hydrogen atoms, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group would be expected to be primary sites of negative electrostatic potential, while the hydrogen atoms of the phenyl and methyl groups would exhibit positive potential. This charge distribution is crucial for predicting how the molecule will interact with biological receptors and other molecules.
Table 1: Predicted Sites of Chemical Reactivity based on MESP Analysis
| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |
| Pyridazine Ring Nitrogens | Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Chlorine Atoms | Negative | Site for electrophilic attack |
| Methoxy Group Oxygen | Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Aromatic & Methyl Hydrogens | Positive | Site for nucleophilic attack |
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. wisc.eduresearchgate.net It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these effects. nih.govresearchgate.net The analysis examines the transfer of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.
Table 2: Representative NBO Interactions and Stabilization Energies in Pyridazine Analogues
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (1) N2 | π* (C3-C4) | High | Lone Pair Delocalization |
| LP (1) O1 | σ* (C-C) of Phenyl Ring | Moderate | Hyperconjugation |
| π (C5-C6) | π* (N1-C2) | High | π-Delocalization |
| σ (C-H) | σ* (C-C) | Low | σ-σ* Hyperconjugation |
Note: Data are representative of interactions found in similar heterocyclic systems.
Investigation of Non-Linear Optical (NLO) Properties: Polarizability and Hyperpolarizability
Non-linear optical (NLO) materials are of great interest for their potential applications in modern technologies like optical switching and signal processing. researchgate.netscirp.org The NLO response of a molecule is determined by its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). scirp.orgresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these properties. nih.govresearchgate.net
Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. physchemres.org The presence of electron-donating groups (like the methoxy group) and electron-withdrawing groups connected through a π-conjugated system can enhance the NLO response. In this compound, the methoxyphenyl group acts as an electron donor, and the dichloro-pyridazine moiety acts as an acceptor, facilitating intramolecular charge transfer, which is a key requirement for a significant NLO response. Theoretical calculations on similar pyridazine derivatives have been performed to evaluate their NLO potential. nih.gov
Table 3: Calculated NLO Properties for a Pyridazine Analogue (3,6-dichloro-4-methylpyridazine)
| Property | Symbol | Calculated Value |
| Dipole Moment | μ | 4.31 Debye |
| Mean Polarizability | α | -0.145 x 10⁻²³ esu |
| First Hyperpolarizability | β₀ | 2.14 x 10⁻³⁰ esu |
Source: Data from theoretical calculations on a related pyridazine compound. nih.gov
In Silico Drug Discovery Approaches
In silico techniques are indispensable in modern drug discovery, enabling rapid screening of compounds and prediction of their biological activities, thereby reducing the time and cost of development. rjpbr.com Pyridazine derivatives have been extensively studied using these methods for various therapeutic targets. nih.govnih.govresearchgate.net
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov It is used to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score (in kcal/mol), and to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comresearchgate.net
Derivatives of pyridazine have been docked against various biological targets, including cyclin-dependent kinase 2 (CDK2) in cancer research and glutamate (B1630785) receptors for neurological disorders. nih.govresearchgate.net These simulations help identify key amino acid residues in the target's active site that are crucial for binding. For this compound, docking studies would be used to screen its potential against a panel of disease-relevant proteins to identify promising therapeutic applications.
Table 4: Example Docking Scores of Pyridazine Derivatives Against Various Protein Targets
| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interactions |
| 3,6-disubstituted pyridazine | CDK2 | -7.0 to -9.5 | Hydrogen bonds with LEU83, GLU81; Hydrophobic interactions |
| Pyridazinone derivative | NMDA GluN2B Receptor | -8.7 to -11.6 | Hydrogen bonds with ARG12, ASP15; Pi-Pi stacking |
| Pyridazine carboxamide | mGluR8 Receptor | -5.0 to -8.7 | Hydrogen bonds with SER159, TYR232 |
Note: Scores are representative examples from studies on various pyridazine analogues. nih.govresearchgate.net
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the conformational stability of the ligand-protein complex. pcbiochemres.com
Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex will show minimal fluctuations in its RMSD value over the simulation period. MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. pcbiochemres.com For a potential drug candidate like this compound, MD simulations would be essential to validate the stability of its binding pose predicted by docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govunc.edu A QSAR model is an equation that relates numerical descriptors of the molecule (representing physicochemical properties like hydrophobicity, electronic effects, and steric properties) to a specific activity, such as inhibitory concentration (IC₅₀). nih.gov
These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.govunc.edu The statistical robustness of a QSAR model is evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). unc.edu QSAR studies on various pyridazine series have been successfully used to develop models for predicting their anticancer and other therapeutic activities. nih.gov
Table 5: Key Components of a QSAR Model
| Component | Description | Example |
| Dependent Variable | The biological activity being modeled. | pIC₅₀ (-log IC₅₀) |
| Independent Variables | Numerical values (descriptors) that characterize the molecule's structure. | Molecular Weight, LogP, Dipole Moment, Topological Indices |
| Mathematical Equation | The equation relating descriptors to activity. | pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |
| Validation Metrics | Statistical parameters that assess the model's predictive power. | R² > 0.6, Q² > 0.5 |
Pharmacophore Modeling
Pharmacophore modeling is a crucial computational technique in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. While dedicated pharmacophore modeling studies specifically for this compound are not extensively available in the public domain, the principles of this methodology can be applied to understand its potential interactions with biological targets. By analyzing its structural components and drawing parallels with pharmacophore models of analogous pyridazine derivatives, a putative pharmacophore model can be constructed.
The process of pharmacophore modeling typically involves the following steps:
Selection of a set of active molecules: A group of molecules with known biological activity against a specific target is chosen.
Conformational analysis: The possible three-dimensional arrangements (conformations) of each molecule are generated.
Feature identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, are identified in the set of molecules.
Model generation: A 3D arrangement of these features that is common to the most active molecules is generated. This arrangement represents the pharmacophore model.
Model validation: The generated model is tested for its ability to distinguish between active and inactive molecules.
Given the structure of this compound, a hypothetical pharmacophore model can be proposed based on the key chemical features present in the molecule.
| Halogen Atoms (Chlorine) | The two chlorine atoms on the pyridazine ring. | Can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. |
The development of a robust pharmacophore model for this compound and its analogues would be a valuable step in elucidating their mechanism of action and in the rational design of new, more potent derivatives. Such a model could be used for virtual screening of large compound libraries to identify novel molecules with similar pharmacophoric features, potentially leading to the discovery of new drug candidates.
Table 2: Summary of Key Interactions in Related Pyridazine Derivatives
| Derivative Class | Key Pharmacophoric Features Identified | Therapeutic Target (Example) | Reference |
|---|---|---|---|
| Pyrazole-pyridazine hybrids | Aromatic rings, hydrogen bond acceptors | COX-2 | nih.gov |
| Pyrimido-pyridazine derivatives | Aromatic/heteroaromatic systems, potential for hydrogen bonding | Tyrosine-protein kinases | nih.gov |
| 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines | Aromatic rings, halogen atoms, ether linkage | Phytoene desaturase | nih.gov |
By integrating the structural information of this compound with the insights gained from computational studies on related pyridazine scaffolds, a comprehensive understanding of its potential pharmacophoric properties can be achieved. This knowledge can then be leveraged for future drug discovery and development efforts.
Pharmacological and Biological Potential of 4,6 Dichloro 3 4 Methoxyphenyl Pyridazine Derivatives
Research into Anticancer Activities
The pyridazine (B1198779) nucleus is a core component of numerous compounds investigated for their potential to combat cancer. nih.govblumberginstitute.org Research has shown that derivatives built upon this scaffold can exhibit potent antiproliferative and cytotoxic effects through various mechanisms of action.
Evaluation of Antiproliferative Effects on Cancer Cell Lines (e.g., HepG2, DU145, MBA-MB-231)
Derivatives of the pyridazine scaffold have been systematically evaluated for their ability to inhibit the growth of various human cancer cell lines. Studies on 3,6-disubstituted pyridazine derivatives have shown significant antiproliferative action against breast cancer cell lines, including the triple-negative MDA-MB-231 line. nih.gov For instance, certain non-fused 3,6-disubstituted pyridazines demonstrated potent growth inhibition against MDA-MB-231 and T-47D breast cancer cells, with some compounds exhibiting IC50 values in the submicromolar range. nih.gov
Furthermore, benzopyridazine derivatives have shown promising activity against liver cancer (HepG-2) and colon cancer (HCT-116) cell lines. ekb.eg Specific derivatives were found to be particularly selective and potent against the HepG-2 cell line, with IC50 values recorded at 1.5 µM, which was more potent than the reference drug doxorubicin (B1662922) in the same study. ekb.eg While direct data for the DU145 (prostate cancer) cell line is less prevalent in the context of this specific pyridazine scaffold, the broad activity against other cancer types underscores the therapeutic potential of this chemical class. researchgate.net
| Derivative Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 3,6-Disubstituted Pyridazine | MDA-MB-231 (Breast) | 0.99 ± 0.03 µM | nih.gov |
| 3,6-Disubstituted Pyridazine | T-47D (Breast) | 0.43 ± 0.01 µM | nih.gov |
| Benzopyridazine Derivative (5c) | HepG-2 (Liver) | 1.5 µM | ekb.eg |
| Benzopyridazine Derivative (5b) | HepG-2 (Liver) | 1.6 µM | ekb.eg |
| Benzopyridazine Derivative (7b) | HepG-2 (Liver) | 1.8 µM | ekb.eg |
Modulation of Specific Cancer-Related Pathways (e.g., Wnt Pathway, Tankyrase Inhibition, Topoisomerase IIα Inhibition, Kinase Inhibition)
The anticancer effects of pyridazine derivatives are often linked to their ability to modulate specific signaling pathways that are dysregulated in cancer cells.
Kinase Inhibition : A significant area of research has focused on pyridazine derivatives as protein kinase inhibitors. nih.gov Fused pyridazine scaffolds, such as imidazo[1,2-b]pyridazines, have been developed as potent and selective inhibitors of various kinases. These include cyclin-dependent kinases (CDKs) like CDK2, which are crucial for cell cycle regulation, and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) such as DYRK1A. nih.govdundee.ac.uk Certain 3,6-disubstituted imidazo[1,2-b]pyridazines have shown IC50 values below 100 nM for DYRKs. nih.gov Other variations of this scaffold have yielded highly selective inhibitors for Mps1 (TTK) kinase and Bruton's tyrosine kinase (BTK), both of which are important targets in oncology. acs.orgacs.org Some derivatives have also shown potent activity against Tropomyosin receptor kinases (TRKs), including mutants that confer resistance to other inhibitors. nih.gov
Wnt Pathway and Tankyrase Inhibition : The Wnt signaling pathway is fundamental in both embryonic development and cancer. Tankyrases (TNKS), members of the poly(ADP-ribose) polymerase (PARP) family, are key regulators of this pathway. acs.org Inhibition of tankyrases can block Wnt/β-catenin signaling, which is a promising strategy for cancer therapy. acs.org Fused pyridazine derivatives, specifically those with a nih.govnih.govidosi.orgtriazolo[4,3-b]pyridazine nucleus, have been identified as potent and selective tankyrase inhibitors, demonstrating a potential mechanism for controlling cancer cell growth. nih.gov
Topoisomerase IIα Inhibition : DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them established targets for cancer chemotherapy. While research on pyridazine derivatives as direct topoisomerase IIα inhibitors is an emerging area, the development of novel heterocyclic compounds that can inhibit this enzyme is a key focus in medicinal chemistry. nih.gov The strategy often involves designing molecules that can interfere with the enzyme's catalytic cycle, a mechanism pursued for various heterocyclic systems. nih.gov
Antimitotic and Microtubule-Destabilizing Mechanisms
Disruption of microtubule dynamics is a well-validated strategy in cancer treatment. nih.gov Microtubule-destabilizing agents interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net While this mechanism is well-established for classes of compounds like vinca (B1221190) alkaloids and colchicine, research is ongoing to identify novel chemical scaffolds with similar activity. mdpi.comnih.gov The potential for heterocyclic compounds, including pyridazine derivatives, to act as antimitotic agents by destabilizing microtubules represents a promising avenue for the development of new anticancer drugs. nih.gov This mechanism often involves binding to tubulin, which prevents its polymerization into microtubules, thereby halting cell division. researchgate.net
Antimicrobial and Anti-infective Activities
In addition to their anticancer properties, pyridazine and pyridazinone derivatives have been recognized for their significant antimicrobial and anti-infective potential. idosi.org The versatile structure of the pyridazine ring allows for modifications that can lead to potent activity against a wide range of bacterial and fungal pathogens. researchgate.net
Antibacterial Efficacy Against Various Bacterial Strains
Numerous studies have demonstrated the efficacy of pyridazine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net Certain chloro-substituted pyridazine derivatives have exhibited strong antibacterial activity, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol (B1208) against strains like Escherichia coli and Pseudomonas aeruginosa. researchgate.net Pyridazinone derivatives have also shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Salmonella typhimurium, with some compounds displaying MIC values in the low micromolar range (3.74–8.92 µM). mdpi.com The broad-spectrum activity highlights the potential of this scaffold in addressing the challenge of antibiotic resistance. idosi.orgmdpi.com
| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Chloro Pyridazine Derivative | E. coli | 0.892–3.744 µg/mL | researchgate.net |
| Chloro Pyridazine Derivative | P. aeruginosa | 0.892–3.744 µg/mL | researchgate.net |
| Pyridazinone Derivative | S. aureus (MRSA) | 3.74–8.92 µM | mdpi.com |
| Pyridazinone Derivative | P. aeruginosa | 3.74–8.92 µM | mdpi.com |
| Pyridazinone Derivative | A. baumannii | 3.74–8.92 µM | mdpi.com |
| Oxadiazole-Pyridazin-3-One | Various Bacterial Strains | 25 µg/mL | benthamdirect.com |
Antifungal Properties
The pyridazine scaffold has also served as a foundation for the development of potent antifungal agents. researchgate.net Derivatives have been tested against a variety of fungal species, including human pathogens like Candida albicans and phytopathogenic fungi that affect agriculture. idosi.orgnih.gov For example, certain oxadiazole-pyridazin-3-one derivatives demonstrated strong antifungal activity with a MIC of 6.25 µg/mL against tested fungal strains. benthamdirect.com Similarly, some pyridazinone compounds showed very good activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org Research into imidazo[1,2-b]pyridazine (B131497) derivatives revealed excellent, broad-spectrum antifungal activities against several plant-pathogenic fungi, with some compounds being significantly more potent than commercial fungicides. researchgate.net
| Derivative Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Oxadiazole-Pyridazin-3-One | Various Fungal Strains | 6.25 µg/mL | benthamdirect.com |
| Pyridazinone Derivative | Candida albicans | "Very Good Activity" | biomedpharmajournal.org |
| Pyridazinone Derivative | Aspergillus niger | "Very Good Activity" | biomedpharmajournal.org |
| Pyrrolopyridazine | Candida albicans | "More Active" | nih.gov |
| Pyridazin-3(2H)-One | Fusarium solani | "Spectacular Results" | tandfonline.com |
Antimycobacterial Activity
Derivatives of pyridazine have been investigated for their potential as antimycobacterial agents. In one study, a series of new pyridinylpyridazine compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. The antimycobacterial activity was determined using the microplate Alamar blue dye assay (MABA) method. One of the synthesized compounds, 4-(pyridin-4-yl)thieno[2,3-d]pyridazine, demonstrated the most significant activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. latamjpharm.org This activity was compared to the standard reference drug streptomycin, which has an MIC of 6.25 μg/mL against the same strain. latamjpharm.org The research suggests that the pyridazine scaffold is a promising area for the development of new antimycobacterial drugs. latamjpharm.org
Antiviral Potency (e.g., Zika Virus Inhibition)
The emergence of viral diseases with pandemic potential, such as Zika virus (ZIKV), has spurred research into novel antiviral compounds. While research directly on 4,6-dichloro-3-(4-methoxyphenyl)pyridazine derivatives is limited, studies on related pyridazine-containing heterocyclic systems have shown promise. For instance, a series of pyrazolo[3,4-d]pyridazine-7-one derivatives were synthesized and screened for their ability to inhibit ZIKV infection in a cell-based assay. nih.gov
From a library of 16 synthesized compounds, five demonstrated significant ZIKV inhibition. nih.gov Compound 9b emerged as the most potent, with a half-maximal effective concentration (EC50) of 25.6 μM and a 50% cytotoxic concentration (CC50) of 572.4 μM, resulting in a selectivity index (SI) of 22.4. nih.gov The selectivity index, which is the ratio of CC50 to EC50, indicates that the compound is more toxic to the virus than to the host cells. Molecular docking studies suggested that compound 9b may act as a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease, a crucial enzyme for viral replication. nih.gov
Table 1: Anti-ZIKV Activity of Pyrazolo[3,4-d]pyridazine-7-one Derivatives
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| 9b | 25.6 | 572.4 | 22.4 |
| 10b | >100 | >1000 | >10.0 |
| 12 | 87.2 | >1000 | >11.5 |
| 17a | 98.5 | >1000 | >10.2 |
| 19a | 90.3 | 415.7 | 4.6 |
| MPA * | 1.9 | 19.4 | 10.2 |
*MPA (mycophenolic acid) was used as a positive control. nih.gov
Antiquorum-Sensing Efficacy
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibiting QS is a promising strategy to combat bacterial infections without inducing resistance. Research into the antiquorum-sensing capabilities of pyridazine derivatives is an emerging field. Studies on related pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that these compounds can exhibit significant antibacterial and antibiofilm activities. nih.govnih.gov
In one study, several pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were screened for their ability to interfere with QS. nih.gov Five of the synthesized compounds demonstrated significant antibacterial activity and were further evaluated for their antibiofilm and anti-QS properties. These compounds showed a greater than 60% inhibition of biofilm formation in both S. aureus and P. aeruginosa at their minimum inhibitory concentrations (MICs). nih.gov Furthermore, the compounds exhibited anti-QS activity at sub-MIC levels, as indicated by a reduction in violacein (B1683560) production by Chromobacterium violaceum CV026. nih.gov This suggests that the broader class of nitrogen-containing heterocyclic compounds, which includes pyridazines, holds potential for the development of antiquorum-sensing agents.
Neuropharmacological Activities
Derivatives of pyridazine have been explored for a range of neuropharmacological activities, demonstrating their potential in treating central nervous system disorders.
Anticonvulsant Activity (e.g., Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models)
Several studies have investigated the anticonvulsant properties of pyridazine derivatives using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
In a study of new triazolopyrimidine derivatives, which share a nitrogen-rich heterocyclic structure with pyridazines, several compounds showed anticonvulsant activity in both MES and PTZ-induced seizure models. nih.gov This suggests that the triazole moiety plays a significant role in their anticonvulsant effects. nih.gov Another study on 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives also reported strong anticonvulsant activity in both MES and scPTZ models. ijper.org The compound 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one was identified as the most potent, with 73.63% protection in the MES model and 75.59% protection in the scPTZ model at a dose of 150 mg/kg. ijper.org
Table 2: Anticonvulsant Activity of a Quinazolinone Derivative
| Compound | Model | Protection (%) | Dose (mg/kg) |
| 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one | MES | 73.63 | 150 |
| 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one | scPTZ | 75.59 | 150 |
Analgesic and Anti-inflammatory Mechanisms
The analgesic and anti-inflammatory potential of pyridazine derivatives has been another area of significant research. Several 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives were synthesized and evaluated for these properties. scielo.brresearchgate.netscielo.br The analgesic activity was assessed using the Eddy's hot plate method, and the anti-inflammatory activity was determined by the carrageenan-induced hind paw edema method. scielo.brresearchgate.netscielo.br
The results indicated that several of the tested compounds exhibited notable analgesic and anti-inflammatory effects. scielo.brresearchgate.netscielo.br For example, compounds with a furfurylidene substitution at position 4 of the pyridazinone ring were found to have greater anti-inflammatory and analgesic activity. scielo.brresearchgate.netscielo.br A review of various piperazinyl containing pyridazine derivatives also highlights their potential as analgesic and anti-inflammatory agents, with some compounds showing potency comparable to standard drugs like aspirin (B1665792) and indomethacin, but with potentially fewer gastrointestinal side effects. pcbiochemres.com The mechanism of action for the anti-inflammatory effects is believed to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. pcbiochemres.com
Table 3: Analgesic and Anti-inflammatory Activity of Selected Pyridazinone Derivatives
| Compound | Analgesic Activity (Reaction Time in seconds at 120 min) | Anti-inflammatory Activity (% Inhibition of Edema at 360 min) |
| 4a | 10.2 ± 0.42 | 35.1 ± 1.22 |
| 4b | 9.8 ± 0.38 | 58.2 ± 1.84 |
| 4c | 9.2 ± 0.26 | 45.3 ± 1.56 |
| 4d | 8.5 ± 0.18 | 52.6 ± 1.68 |
| 4e | 10.8 ± 0.54 | 40.1 ± 1.44 |
| 4f | 11.5 ± 0.62 | 62.5 ± 1.95 |
| Aspirin | 12.6 ± 0.75 | - |
| Indomethacin | - | 68.4 ± 2.10 |
Data adapted from Singh et al. scielo.brresearchgate.netscielo.br
Cholinesterase (AChE/BChE) Inhibition for Neurodegenerative Disorders
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease. A series of 3-amino-6-phenylpyridazines were synthesized and evaluated for their ability to inhibit these enzymes. acs.org This research was prompted by the discovery that the drug minaprine, a 3-amino-6-arylpyridazine, exhibited weak, competitive, and reversible AChE inhibitory activity. acs.org
The study found that certain structural features were critical for high AChE inhibition, including the pyridazine ring itself, a lipophilic cationic head, and a specific spacer length between the pyridazine ring and the cationic head. acs.org One derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, was found to be a particularly potent AChE inhibitor with an IC50 value of 0.12 μM, representing a 5000-fold increase in potency compared to minaprine. acs.org This highlights the potential of the pyridazine scaffold in designing effective cholinesterase inhibitors for the treatment of neurodegenerative diseases.
GABA-A Receptor Antagonism
The central nervous system's primary inhibitory neurotransmitter is Gamma-aminobutyric acid (GABA), and its action is mediated through receptors such as the GABA-A receptor. nih.gov Antagonists of this receptor inhibit the action of GABA, often leading to stimulant and convulsant effects. wikipedia.org Certain derivatives of the 3-(4-methoxyphenyl)pyridazine (B14226390) structure have been identified as potent antagonists of the GABA-A receptor.
A notable example is Gabazine, also known as SR 95531, which is chemically defined as 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl] butanoic acid. nih.gov Gabazine is recognized as a competitive antagonist at GABA-A receptors, meaning it directly competes with GABA for the same binding site on the receptor. nih.govnih.gov Its utility in research has helped differentiate GABA-A receptors from other GABA receptor subtypes, such as GABA-B and GABA-C receptors. nih.govnih.gov The discovery and characterization of compounds like Gabazine underscore the potential of the 3-(4-methoxyphenyl)pyridazine scaffold in developing selective modulators of GABAergic neurotransmission.
PDE10A Inhibition for Psychotic Disorders
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatal medium spiny neurons of the brain, where it plays a crucial role in regulating cyclic nucleotide signaling pathways. nih.gov Inhibition of PDE10A has emerged as a promising therapeutic strategy for psychotic disorders, such as schizophrenia. nih.govmdpi.com By blocking PDE10A, inhibitors can modulate dopamine (B1211576) receptor-mediated signaling, potentially offering antipsychotic effects with an improved side-effect profile compared to traditional D2 receptor blockers. nih.gov
While research has explored various heterocyclic systems as PDE10A inhibitors, structures related to the pyridazine core, such as cinnolines and pyrazolopyridazines, have shown significant promise. mdpi.com The development of potent, selective, and brain-penetrant PDE10A inhibitors from these related scaffolds highlights the therapeutic potential of targeting this enzyme for psychiatric conditions. mdpi.com The mechanism is believed to involve the potentiation of both D1 and D2 receptor-mediated neurotransmission, which may contribute to antipsychotic activity. nih.gov
Cardiovascular and Metabolic Activities
The pyridazine and pyridazinone chemical frameworks are foundational to numerous compounds exhibiting significant cardiovascular and metabolic effects.
Derivatives of 3-(4-methoxyphenyl)pyridazine, particularly those belonging to the 6-aryl-4,5-dihydro-3(2H)pyridazinone class, have demonstrated potent antihypertensive and vasodilator activities. nih.govresearchgate.net These compounds often act by directly relaxing the smooth muscles of blood vessels, which reduces vascular resistance and lowers blood pressure. nih.gov Research has focused on synthesizing and evaluating new series of 6-(4-substitutedphenyl)-3-pyridazinones as potential analogues to established vasodilators like hydralazine. nih.gov Several newly synthesized members of this class have shown superior vasorelaxant activity in vitro compared to conventional drugs. nih.gov
Table 1: Vasorelaxant Activity of Selected Pyridazinone Derivatives
| Compound | EC50 (µM) | Reference Drug | EC50 (µM) |
|---|---|---|---|
| 2e | 0.1162 | Hydralazine | 18.21 |
| 2h | 0.07154 | Diazoxide | 19.5 |
| 2j | 0.02916 | Nitroglycerin | 0.1824 |
Data sourced from in vitro studies on newly synthesized 6-(4-substitutedphenyl)-3-pyridazinones. nih.gov
Cardiotonic agents increase the force of myocardial contraction, an effect known as positive inotropy. A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were synthesized and evaluated for this activity. nih.gov Many compounds in this series produced dose-related increases in heart muscle contractility with relatively minor impacts on heart rate. nih.gov The mechanism of action for these compounds is believed to be the selective inhibition of cardiac phosphodiesterase fraction III, which distinguishes their action from beta-adrenergic receptor stimulation. researchgate.netnih.gov In comparative studies, some of these pyridazinone derivatives exhibited higher efficacy than the reference drug digoxin. nih.govresearchgate.net
Dipeptidyl peptidase-4 (DPP-4) inhibitors, or gliptins, are a class of oral medications for treating type 2 diabetes mellitus. nih.govmdpi.com They function by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones like GLP-1. nih.govnih.gov This leads to enhanced insulin (B600854) secretion and reduced glucagon (B607659) secretion, thereby maintaining glucose homeostasis. nih.gov The pyridazine scaffold has been identified as a key component in the design of novel DPP-4 inhibitors. rjptonline.orgresearchgate.net Researchers have synthesized and evaluated various pyridazine derivatives, such as pyridazine-acetohydrazide hybrids, for their antihyperglycemic activity, demonstrating the potential of this chemical class in the development of new antidiabetic agents. researchgate.net
Other Biological Applications
The versatility of the pyridazine scaffold extends to a broad spectrum of other biological activities. Numerous studies have reported that pyridazine derivatives possess significant potential in various therapeutic fields beyond those previously mentioned. rjptonline.org
Notably, certain 3,6-disubstituted pyridazine derivatives have been investigated for their anticancer properties. nih.gov These compounds have shown anti-proliferative activity against human cancer cell lines, including breast cancer. nih.gov Additionally, the hybridization of pyridazine-related scaffolds, such as pyrazolo[3,4-b]pyridine, has been a strategy in the development of agents that inhibit cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.gov Other reported activities for this class of compounds include anti-inflammatory, antimicrobial (antibacterial and antifungal), antiviral, and analgesic effects. rjptonline.org
Herbicide and Plant Growth Regulating Effects
While direct studies on the herbicidal and plant growth regulating effects of this compound are not extensively documented in publicly available research, the analysis of structurally related pyridazine derivatives provides significant insights into its potential activities in these areas. The core structure, featuring a dichlorinated pyridazine ring attached to a methoxyphenyl group, contains key moieties that have been explored in the development of agrochemicals.
Research into pyridazine-based compounds has revealed that the pyridazine nucleus is a viable scaffold for developing molecules with herbicidal properties. The nature and position of substituents on the pyridazine ring play a crucial role in determining the extent and spectrum of their herbicidal efficacy.
For instance, studies on 3-arylalkylamino-6-chloropyridazines, which share the 6-chloro-pyridazine core with the compound of interest, have demonstrated notable herbicidal activity. These derivatives are synthesized from 3,6-dichloropyridazine (B152260), indicating the importance of this precursor in generating biologically active molecules. In preliminary bioassays, certain compounds from this series have shown significant inhibitory effects against broadleaf weeds. One particular derivative exhibited a 76.42% inhibition of Brassica napus at a concentration of 10 µg·mL⁻¹ researchgate.net. This suggests that the 6-chloro-pyridazine moiety can be a key component in designing effective herbicides.
Furthermore, the substitution at the 3-position of the pyridazine ring is a critical determinant of herbicidal action. Research on a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives indicated that a substituted phenoxy group at this position is essential for high herbicidal activity nih.gov. While the substitution pattern of the pyridazine ring and the attached phenyl group in this series differs from this compound, it underscores the importance of the 3-aryloxy linkage for herbicidal effects.
The collective findings from related pyridazine derivatives suggest that this compound and its analogues could possess herbicidal properties, likely influenced by the specific combination of the dichloro-substitution on the pyridazine ring and the methoxy-substitution on the phenyl ring. The chlorine atoms are known to enhance the herbicidal potential of many classes of compounds, while the methoxyphenyl group can influence the molecule's uptake, transport, and interaction with the target site within the plant.
In the broader context of plant growth regulation, various pyridazine derivatives have been investigated for their effects on plant development. However, specific data on the plant growth regulating activities of compounds closely related to this compound are limited in the reviewed literature.
The following table summarizes the herbicidal activity of a structurally related 3-arylalkylamino-6-chloropyridazine derivative.
| Compound | Target Weed | Concentration | Inhibition Percentage | Reference |
|---|---|---|---|---|
| 3-arylalkylamino-6-chloropyridazine derivative | Brassica napus | 10 µg·mL⁻¹ | 76.42% | researchgate.net |
Structure Activity Relationship Sar Studies for Optimized Biological Functionality of 4,6 Dichloro 3 4 Methoxyphenyl Pyridazine Derivatives
Impact of Halogen Substituents at C4 and C6 on Pyridazine (B1198779) Core Reactivity and Biological Response
The chlorine atoms at the C4 and C6 positions of the pyridazine ring are not merely passive substituents; they are critical determinants of the molecule's reactivity and, by extension, its biological profile. These halogen atoms significantly influence the electronic character of the pyridazine core, rendering the carbon atoms to which they are attached electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for the chemical derivatization of the parent compound.
The differential reactivity of the C4 and C6 positions can be exploited for selective functionalization. For instance, in related dichloropyridazine systems, regioselective nucleophilic substitution has been observed, often favoring the C4 position depending on the nature of the nucleophile and reaction conditions. This selective reactivity allows for the introduction of a diverse array of functional groups, which can modulate the compound's interaction with biological targets.
From a biological standpoint, the presence and nature of halogen substituents can profoundly impact activity. In many heterocyclic scaffolds, halogen atoms contribute to enhanced binding affinity with target proteins through halogen bonding, a non-covalent interaction between the halogen and a nucleophilic site on the protein. The size and electronegativity of the halogen can fine-tune these interactions. While specific SAR studies on the C4 and C6 halogens of 4,6-dichloro-3-(4-methoxyphenyl)pyridazine are not extensively detailed in publicly available literature, general principles from medicinal chemistry suggest that varying the halogen from chlorine to bromine or fluorine could significantly alter biological outcomes. For example, in some kinase inhibitors, the replacement of a chlorine atom with a fluorine atom has been shown to improve metabolic stability and cell permeability.
The following table summarizes the general influence of halogen substituents on pyridazine derivatives:
| Halogen at C4/C6 | Impact on Reactivity | Potential Impact on Biological Response |
| Chlorine (Cl) | Good leaving group for nucleophilic substitution | Can participate in halogen bonding; influences lipophilicity and metabolic stability |
| Bromine (Br) | More reactive leaving group than chlorine | Stronger halogen bond donor than chlorine; increases molecular weight |
| Fluorine (F) | Less reactive leaving group | Can form strong hydrogen bonds and alter electronic properties; may improve metabolic stability and bioavailability |
Role of the 4-Methoxyphenyl (B3050149) Group at C3 in Ligand-Target Interactions and Pharmacological Activity
The methoxy (B1213986) group on the phenyl ring is of particular importance. It can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. Furthermore, the position of the methoxy group on the phenyl ring is critical for optimal binding. The para position, as seen in this compound, often provides a specific vector for interaction that may not be achievable with ortho or meta substitution. Studies on other heterocyclic compounds have demonstrated that the introduction of one or more electron-donating methoxy groups into a benzene (B151609) ring can enhance anticancer activity. mdpi.com
The phenyl ring itself can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, as well as hydrophobic interactions. These interactions are fundamental to the ligand-receptor recognition process and contribute significantly to the binding affinity.
The precise positioning of the methoxy group on the phenyl ring is a key determinant of biological activity. Shifting the methoxy group from the para to the meta or ortho position can drastically alter the molecule's three-dimensional conformation and its ability to fit into a specific binding pocket. This can lead to a significant loss or change in pharmacological activity.
Furthermore, modifications to the methoxy group itself, such as demethylation to a hydroxyl group or conversion to a larger alkoxy group, can have a profound impact on the SAR. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with the target. Conversely, increasing the steric bulk with larger alkoxy groups might enhance hydrophobic interactions but could also introduce steric hindrance, preventing optimal binding.
The table below outlines the potential effects of modifying the 4-methoxyphenyl group:
| Modification | Potential Effect on Ligand-Target Interaction | Potential Pharmacological Consequence |
| Methoxy at meta or ortho position | Altered orientation in binding site; potential loss of key hydrogen bonds | Significant change or loss of activity |
| Demethylation to hydroxyl group | Introduction of hydrogen bond donor capability | Altered binding affinity and selectivity |
| Conversion to larger alkoxy groups | Increased lipophilicity and potential for enhanced hydrophobic interactions; potential for steric clash | May increase or decrease activity depending on the target's binding site topology |
| Replacement with other substituents (e.g., -H, -Cl, -CF3) | Altered electronic properties and steric profile | Modulation of potency, selectivity, and pharmacokinetic properties |
Derivatization Strategies at Various Positions of the Pyridazine Ring
The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives. The reactive chlorine atoms at the C4 and C6 positions are primary sites for derivatization through nucleophilic substitution reactions.
The introduction of nitrogen-containing functional groups is a common and effective strategy to enhance the biological activity of pyridazine derivatives. The reaction of 4,6-dichloropyridazines with various nitrogen nucleophiles, such as amines, hydrazines, and amides, can lead to the synthesis of compounds with diverse pharmacological profiles.
For example, the displacement of one or both chlorine atoms with amino groups can introduce new hydrogen bonding capabilities and alter the polarity of the molecule. Hydrazine (B178648) derivatives can serve as precursors for the synthesis of hydrazones, which are known to possess a broad spectrum of biological activities. Amide functionalities can also participate in hydrogen bonding and can be tailored to fit specific binding pockets. SAR studies on other pyridazine series have shown that replacement of an amide moiety with hydrazines, hydrazones, or hydrazides can be well-tolerated and lead to potent insecticidal agents. nih.gov
Another powerful derivatization strategy involves the construction of fused ring systems by reacting 4,6-dichloropyridazines with bifunctional nucleophiles. This approach leads to the formation of tricyclic and tetracyclic structures, which can significantly alter the shape, rigidity, and electronic properties of the parent molecule. The synthesis of pyrido[3,4-c]pyridazines and their polycyclic derivatives from dichloropyridazine precursors has been reported. mdpi.com
These fused systems can present novel pharmacophoric features and may interact with biological targets in ways that the parent monocyclic pyridazine cannot. For instance, the increased planar surface of a fused aromatic system can enhance π-π stacking interactions. The specific nature of the fused ring (e.g., imidazole, triazole, pyrazole) can introduce additional hydrogen bond donors and acceptors, leading to new and potentially more potent biological activities. The biological relevance of such fused systems is vast, with examples found in kinase inhibitors, G-protein coupled receptor modulators, and other therapeutic areas.
Identification of Key Pharmacophoric Features and Structural Motifs for Desired Biological Outcomes
Based on the SAR studies of this compound and related derivatives, several key pharmacophoric features and structural motifs can be identified as crucial for achieving desired biological outcomes. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
For this class of compounds, a general pharmacophore model would likely include:
A central pyridazine ring: This acts as a scaffold, correctly positioning the other key functional groups. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.
An aryl group at the C3 position (the 4-methoxyphenyl group): This group is critical for hydrophobic and/or π-π stacking interactions.
A hydrogen bond acceptor at the para position of the C3-aryl group (the methoxy group): This feature is often essential for specific interactions with the target protein.
Substituents at the C4 and C6 positions: These positions offer vectors for further functionalization to fine-tune activity, selectivity, and pharmacokinetic properties. The nature of these substituents can introduce additional hydrogen bonding, hydrophobic, or halogen bonding interactions.
Computational approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be employed to refine this general model and to predict the activity of novel derivatives. nih.govnih.gov By analyzing a series of active and inactive compounds, these methods can identify the optimal spatial arrangement and physicochemical properties of the key features required for a specific biological response. This knowledge is invaluable for the rational design of new, more potent, and selective derivatives of this compound.
Development of Lead Compounds and Strategies for Further Optimization
The development of lead compounds from the this compound scaffold would hypothetically involve systematic modifications of its core structure to enhance potency and selectivity for a specific biological target while improving pharmacokinetic properties. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
Based on general principles of medicinal chemistry and SAR studies of related pyridazine derivatives, several strategies can be proposed for the optimization of lead compounds derived from this compound.
Key Structural Features for Optimization:
Pyridazine Core: The pyridazine ring itself is a key pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets.
3-(4-methoxyphenyl) Group: The methoxyphenyl group at the 3-position is a crucial determinant of activity. The methoxy group can influence electronic properties and metabolic stability. Its position on the phenyl ring is often critical for optimal target binding.
4- and 6-Chloro Substituents: The chlorine atoms at the 4 and 6 positions are reactive sites suitable for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to probe the chemical space around the pyridazine core.
Strategies for Further Optimization:
Modification of the 4- and 6-Positions: The chloro groups are excellent leaving groups for nucleophilic substitution reactions. This allows for the introduction of various substituents to explore their impact on biological activity.
Introduction of Amino Groups: Replacing the chlorine atoms with substituted amines can introduce new hydrogen bonding interactions and improve solubility.
Introduction of Alkoxy and Aryloxy Groups: The introduction of different ether linkages can modulate the lipophilicity and steric profile of the molecule.
Carbon-Carbon Bond Formation: Suzuki or Stille coupling reactions can be employed to introduce alkyl or aryl groups, expanding the structural diversity.
Modification of the 4-Methoxyphenyl Group:
Positional Isomers: Moving the methoxy group to the ortho or meta positions of the phenyl ring can help to determine the optimal substitution pattern for target engagement.
Substitution on the Phenyl Ring: Introducing other small electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the electronic properties of the molecule.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings can improve properties such as metabolic stability and target selectivity.
Computational Modeling and In Silico Screening:
Molecular docking studies can be used to predict the binding modes of newly designed derivatives with their biological target, helping to prioritize the synthesis of the most promising compounds.
Quantitative Structure-Activity Relationship (QSAR) models can be developed as more data becomes available to quantitatively predict the biological activity of novel analogs.
The following hypothetical data tables illustrate the kind of information that would be generated during a lead optimization campaign, showing how systematic structural modifications could influence biological activity, represented here by the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical SAR at the 4- and 6-Positions of the Pyridazine Ring
| Compound ID | R4 Substituent | R6 Substituent | Target A IC50 (nM) | Target B IC50 (nM) |
|---|---|---|---|---|
| Lead-1 | Cl | Cl | 500 | >10000 |
| Opt-1a | -NHCH3 | Cl | 250 | 8000 |
| Opt-1b | -OCH3 | Cl | 400 | >10000 |
| Opt-1c | -NHCH3 | -NHCH3 | 100 | 5000 |
| Opt-1d | -N(CH3)2 | Cl | 300 | 9000 |
| Opt-1e | -Morpholino | Cl | 150 | 6500 |
Table 2: Hypothetical SAR of the Methoxyphenyl Group
| Compound ID | Phenyl Substitution | Target A IC50 (nM) | Target B IC50 (nM) |
|---|---|---|---|
| Opt-1c | 4-OCH3 | 100 | 5000 |
| Opt-2a | 3-OCH3 | 350 | >10000 |
| Opt-2b | 2-OCH3 | 800 | >10000 |
| Opt-2c | 4-OH | 120 | 4500 |
| Opt-2d | 4-F | 90 | 4800 |
| Opt-2e | 4-CF3 | 500 | >10000 |
These hypothetical tables demonstrate a systematic approach to lead optimization. By analyzing the data, medicinal chemists can deduce SAR trends. For instance, in Table 1, replacing one chlorine with a methylamino group (Opt-1a) improves potency for Target A, and replacing both (Opt-1c) provides a further significant improvement. Table 2 suggests that a 4-methoxy group is preferred over other positional isomers and that a small electron-withdrawing group like fluorine at the 4-position (Opt-2d) can be beneficial. Through iterative cycles of design, synthesis, and biological testing, guided by such SAR data, a lead compound can be optimized into a clinical candidate.
Q & A
Q. What are the common synthetic routes for 4,6-Dichloro-3-(4-methoxyphenyl)pyridazine?
The compound is typically synthesized via condensation reactions or transition-metal-catalyzed cross-coupling. For example, pyridazine derivatives are often functionalized using palladium or copper catalysts (e.g., acetylacetonate ligands) to introduce aryl groups like the 4-methoxyphenyl moiety . Microwave-assisted synthesis can also optimize reaction efficiency for similar dichloropyridazine scaffolds, reducing reaction times and improving yields .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., C-Cl, C-O-C).
- NMR (¹H/¹³C) to confirm substitution patterns and electronic environments .
- X-ray diffraction (XRD) for precise three-dimensional structural determination, including bond angles and crystallographic packing .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
Q. What safety precautions are necessary when handling this compound?
Due to potential toxicity, use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste services. Chlorinated pyridazines may release toxic fumes upon decomposition, requiring strict adherence to safety protocols .
Q. How is the purity of this compound assessed?
Purity is validated via HPLC (≥98% purity threshold) and thin-layer chromatography (TLC) . Melting point analysis and elemental analysis (C, H, N) further confirm compositional integrity .
Q. What are the key structural features influencing its reactivity?
The electron-withdrawing chlorine atoms at positions 4 and 6 increase electrophilicity, enabling nucleophilic substitution. The 4-methoxyphenyl group contributes steric bulk and electronic effects, directing regioselectivity in further functionalization .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at the 4- and 6-chloro positions?
Regioselectivity is controlled by:
- Temperature and solvent polarity : Polar aprotic solvents (DMF, DMSO) favor substitution at the more reactive 4-position .
- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at the 6-position, while copper catalysts target the 4-position .
- Protecting groups : Temporary protection of one chlorine atom allows sequential functionalization .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response studies to establish activity thresholds and eliminate false positives/negatives .
- Target-specific assays (e.g., enzyme inhibition, receptor binding) to clarify mechanisms .
- Meta-analysis of structural analogs to identify substituent effects on bioactivity .
Q. How can microwave-assisted synthesis be optimized for higher yields?
- Power modulation : 150–300 W reduces side reactions.
- Solvent selection : Use high-boiling solvents (e.g., ethylene glycol) to prevent rapid evaporation.
- Reaction time optimization : Short pulses (5–10 min) prevent decomposition .
Q. What computational methods support experimental structural data?
- Density Functional Theory (DFT) calculations validate bond lengths/angles and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking identifies potential binding modes with biological targets (e.g., enzymes, receptors) .
- UV-Vis simulations correlate theoretical and experimental λmax values for chromophore analysis .
Q. How does the compound’s structure influence its potential as a pharmacophore?
- The pyridazine core acts as a bioisostere for pyrimidines, enabling interactions with nucleotide-binding proteins .
- The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability .
- Chlorine atoms increase metabolic stability and modulate electronic effects for target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
